Cas no 730951-05-0 (N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide)

N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide structure
730951-05-0 structure
Product name:N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
CAS No:730951-05-0
MF:C12H12N2O2S
MW:248.300881385803
CID:5720350
PubChem ID:2393931

N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Methylphenyl)-2-(4-oxo-2-thiazolidinylidene)acetamide
    • (2Z)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
    • CS-0221212
    • N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
    • EN300-08595
    • 730951-05-0
    • Z56943716
    • N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
    • Inchi: 1S/C12H12N2O2S/c1-8-2-4-9(5-3-8)13-10(15)6-12-14-11(16)7-17-12/h2-6H,7H2,1H3,(H,13,15)(H,14,16)/b12-6-
    • InChI Key: GJXAMSUVGWUBBP-SDQBBNPISA-N
    • SMILES: S1CC(N/C/1=C/C(NC1C=CC(C)=CC=1)=O)=O

Computed Properties

  • Exact Mass: 248.06194880g/mol
  • Monoisotopic Mass: 248.06194880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.5Ų
  • XLogP3: 1.4

N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M103234-25mg
N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
730951-05-0
25mg
$ 50.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291882-5g
N-(4-Methylphenyl)-2-(4-oxo-2-thiazolidinylidene)acetamide
730951-05-0 95%
5g
¥25131.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291882-500mg
N-(4-Methylphenyl)-2-(4-oxo-2-thiazolidinylidene)acetamide
730951-05-0 95%
500mg
¥5848.00 2024-07-28
Aaron
AR019JU8-50mg
N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
730951-05-0 95%
50mg
$116.00 2025-02-10
Aaron
AR019JU8-10g
N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
730951-05-0 95%
10g
$2216.00 2023-12-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291882-2.5g
N-(4-Methylphenyl)-2-(4-oxo-2-thiazolidinylidene)acetamide
730951-05-0 95%
2.5g
¥15681.00 2024-07-28
1PlusChem
1P019JLW-100mg
N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
730951-05-0 95%
100mg
$178.00 2024-04-21
Aaron
AR019JU8-100mg
N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
730951-05-0 95%
100mg
$160.00 2025-02-10
1PlusChem
1P019JLW-5g
N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
730951-05-0 95%
5g
$1391.00 2024-04-21
A2B Chem LLC
AV24132-2.5g
N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
730951-05-0 95%
2.5g
$800.00 2024-04-19

Additional information on N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide

Comprehensive Overview of N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide (CAS No. 730951-05-0)

N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide (CAS No. 730951-05-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique thiazolidinone core and acetamide moiety, is widely studied for its potential applications in drug discovery and development. Researchers are particularly interested in its structural features, which may contribute to its bioactivity and therapeutic potential.

The molecular structure of N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide includes a 4-methylphenyl group attached to an acetamide backbone, further linked to a 4-oxo-1,3-thiazolidin-2-ylidene ring. This configuration is often associated with compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have explored its role as a precursor in synthesizing novel heterocyclic compounds, which are pivotal in modern medicinal chemistry.

In the context of current research trends, N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide aligns with the growing demand for small-molecule therapeutics and targeted drug delivery systems. Its structural versatility allows for modifications that can enhance solubility, bioavailability, and binding affinity to specific biological targets. These attributes make it a promising candidate for addressing challenges in personalized medicine and precision oncology.

From a synthetic chemistry perspective, the preparation of CAS No. 730951-05-0 involves multi-step organic reactions, including condensation and cyclization processes. Researchers often employ green chemistry principles to optimize yield and reduce environmental impact. The compound's stability under various conditions also makes it suitable for further derivatization, enabling the exploration of its structure-activity relationships (SAR).

Beyond its pharmaceutical potential, N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide has been investigated for its role in material science. Its conjugated system and electron-rich heterocycle contribute to interesting photophysical properties, which could be leveraged in developing organic semiconductors or fluorescent probes. This dual applicability underscores its importance in interdisciplinary research.

As the scientific community continues to explore CAS No. 730951-05-0, questions frequently arise about its mechanism of action, toxicological profile, and scalable synthesis. Addressing these queries is essential for advancing its applications. For instance, computational modeling and in silico studies have been instrumental in predicting its interactions with biological targets, reducing the need for extensive experimental trials.

In summary, N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide represents a compelling area of study at the intersection of chemistry, biology, and materials science. Its multifaceted properties and adaptability position it as a valuable tool for innovation in drug design and functional materials. Future research will likely focus on unlocking its full potential through collaborative efforts across disciplines.

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